

Application Notes and Protocols for Protein Refolding Using NDSB-256

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Compound of Interest

Compound Name: NDSB-256

Cat. No.: B014690

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Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry. **NDSB-256**, in particular, is effective in preventing protein aggregation and facilitating the renaturation of chemically and thermally denatured proteins.^[1] Its unique properties, such as high solubility in water, minimal impact on buffer pH and viscosity, and easy removal by dialysis, make it a versatile additive for protein refolding protocols.^{[1][2]} These application notes provide a detailed protocol for utilizing **NDSB-256** to improve the yield of correctly folded, biologically active proteins from inclusion bodies.

Mechanism of Action

NDSB-256 aids in protein refolding by interacting with early folding intermediates, thereby preventing the formation of irreversible aggregates.^[3] Unlike detergents, NDSBs do not form micelles and are considered non-denaturing, allowing most enzymes to remain active in their presence.^[2] The proposed mechanism involves the short hydrophobic group of **NDSB-256** interacting with exposed hydrophobic regions on protein folding intermediates, which shields them from aggregation-prone interactions with other molecules.

Data Presentation: Efficacy of NDSB-256 in Protein Refolding

The inclusion of **NDSB-256** in refolding buffers has been shown to significantly enhance the yield of active proteins. The following tables summarize quantitative data from studies on model proteins.

Protein Model	Condition	Refolding Yield/Activity	Reference
Hen Egg White Lysozyme	600 mM NDSB-256	60% enzymatic activity	
Tryptophan Synthase β 2 subunit	1.0 M NDSB-256	100% enzymatic activity	
Recombinant Human BMP-2	10 mM NDSB-256 with 0.05% SDS	56.75% dimer yield	

Experimental Protocols

This section provides a general protocol for protein refolding from inclusion bodies using **NDSB-256**. It is important to note that optimal conditions, including protein concentration, temperature, and buffer composition, should be determined empirically for each specific protein.

Materials

- Cell paste containing inclusion bodies
- Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
- Lysozyme
- DNase I
- Wash Buffer (e.g., Lysis Buffer with 1 M Urea and 2% Triton X-100)
- Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride (GdmCl), 10 mM DTT, pH 8.0)

- Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5-1.0 M **NDSB-256**, 1 mM GSH, 0.1 mM GSSG, pH 8.0)
- Dialysis Tubing (appropriate molecular weight cut-off)
- Spectrophotometer
- Bradford Assay Reagent or other protein quantification method
- Activity assay reagents specific to the target protein

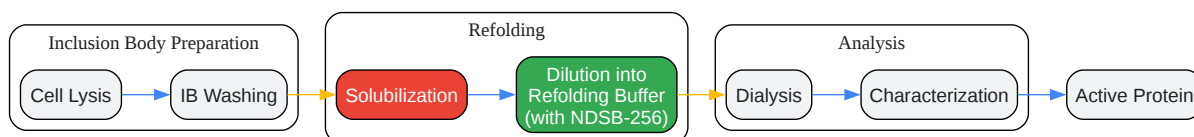
Protocol for Refolding from Inclusion Bodies

- Cell Lysis and Inclusion Body Isolation:
 1. Resuspend the cell paste in ice-cold Lysis Buffer.
 2. Add lysozyme and DNase I and incubate on ice.
 3. Disrupt the cells using sonication or a French press.
 4. Centrifuge the lysate to pellet the inclusion bodies.
 5. Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step as necessary.
- Solubilization of Inclusion Bodies:
 1. Resuspend the washed inclusion body pellet in Solubilization Buffer.
 2. Incubate with gentle agitation until the pellet is fully dissolved.
 3. Centrifuge to remove any remaining insoluble material.
 4. Determine the protein concentration of the solubilized protein solution.
- Protein Refolding by Dilution:

1. Rapidly dilute the solubilized protein into a pre-chilled Refolding Buffer containing **NDSB-256** to a final protein concentration of 10-100 µg/mL. A 1:100 dilution is a common starting point.
 2. Incubate the refolding mixture at 4°C with gentle stirring for a duration determined empirically (typically 12-48 hours).
- Removal of Denaturant and **NDSB-256**:
 1. Transfer the refolding mixture to a dialysis bag.
 2. Dialyze against a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) to remove the denaturant, **NDSB-256**, and redox reagents. Perform several buffer changes over 24-48 hours.
 - Analysis of Refolded Protein:
 1. After dialysis, centrifuge the sample to pellet any aggregated protein.
 2. Determine the concentration of the soluble, refolded protein.
 3. Assess the biological activity of the refolded protein using a specific activity assay.
 4. Analyze the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism.

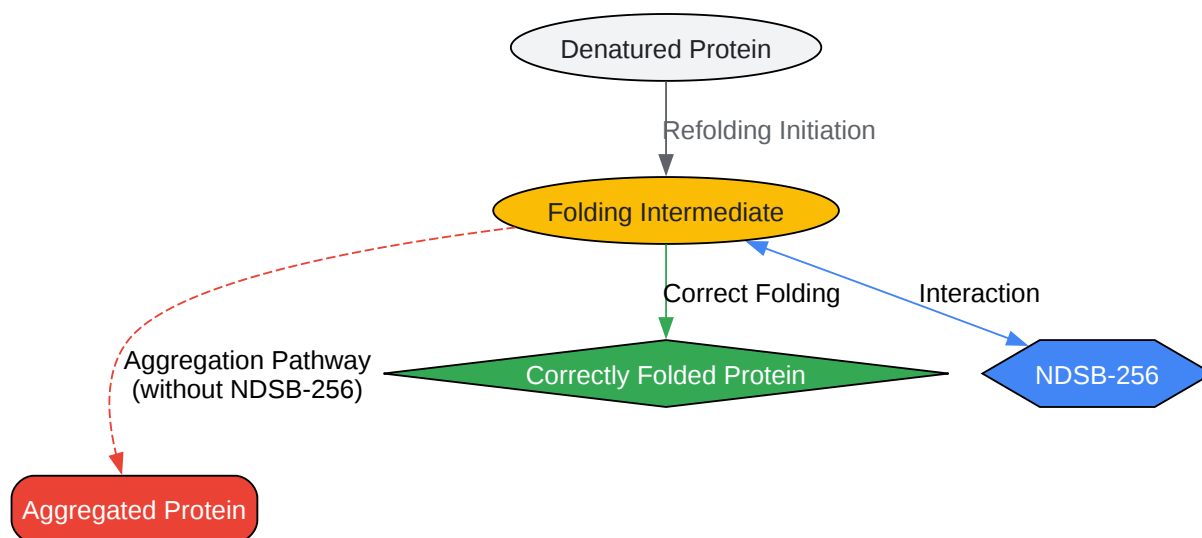
Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the protein refolding protocol using **NDSB-256**.



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Caption: General workflow for protein refolding using **NDSB-256**.



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Caption: Proposed mechanism of **NDSB-256** in preventing protein aggregation.

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